molecular formula C2F2N2S B13622137 Difluoro-1,2,5-thiadiazole

Difluoro-1,2,5-thiadiazole

Cat. No.: B13622137
M. Wt: 122.10 g/mol
InChI Key: HAWLVYUGSIZPJF-UHFFFAOYSA-N
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Description

Difluoro-1,2,5-thiadiazole is a heterocyclic compound containing sulfur, nitrogen, and fluorine atoms. This compound is part of the thiadiazole family, which is known for its diverse chemical and biological properties. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of difluoro-1,2,5-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of difluorobenzene with thiourea in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through crystallization or distillation .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: Difluoro-1,2,5-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Difluoro-1,2,5-thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of difluoro-1,2,5-thiadiazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular membranes, altering their permeability and affecting cellular functions. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and electrostatic interactions with biological molecules .

Comparison with Similar Compounds

  • 1,2,3-Thiadiazole
  • 1,2,4-Thiadiazole
  • 1,3,4-Thiadiazole
  • Difluorobenzothiadiazole

Comparison: Difluoro-1,2,5-thiadiazole is unique due to the presence of two fluorine atoms, which significantly enhance its chemical stability and reactivity compared to other thiadiazoles. This makes it more suitable for applications requiring high stability and reactivity, such as in the development of advanced materials and pharmaceuticals .

Properties

Molecular Formula

C2F2N2S

Molecular Weight

122.10 g/mol

IUPAC Name

3,4-difluoro-1,2,5-thiadiazole

InChI

InChI=1S/C2F2N2S/c3-1-2(4)6-7-5-1

InChI Key

HAWLVYUGSIZPJF-UHFFFAOYSA-N

Canonical SMILES

C1(=NSN=C1F)F

Origin of Product

United States

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